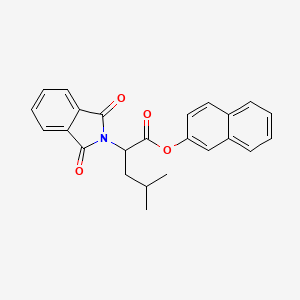
2-naphthyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate
Vue d'ensemble
Description
2-naphthyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate is an organic compound that has gained significant attention in the field of scientific research due to its various applications in the pharmaceutical industry. This compound is a potent inhibitor of certain enzymes and has shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-naphthyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate involves the inhibition of the target enzyme by binding to its active site. The inhibition of DPP-4 by this compound leads to an increase in the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP), which in turn leads to an increase in insulin secretion and a decrease in glucagon secretion. The inhibition of GSK-3β by this compound leads to an increase in the levels of β-catenin, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that is being inhibited. The inhibition of DPP-4 leads to an increase in insulin secretion and a decrease in glucagon secretion, which results in a reduction in blood glucose levels. The inhibition of GSK-3β leads to an increase in β-catenin levels, which may have potential applications in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-naphthyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate in lab experiments include its potent inhibitory activity against certain enzymes, its relatively simple synthesis method, and its potential applications in drug discovery. The limitations of using this compound include its limited solubility in aqueous solutions, its potential toxicity, and its high cost.
Orientations Futures
The future directions for research on 2-naphthyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate include the development of more potent and selective inhibitors of DPP-4 and GSK-3β, the investigation of its potential applications in the treatment of other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of new synthetic methods for this compound and the optimization of its pharmacokinetic properties may lead to the development of more effective drugs in the future.
Conclusion:
In conclusion, this compound is an important compound in the field of scientific research due to its potential applications in drug discovery. Its potent inhibitory activity against certain enzymes and its relatively simple synthesis method make it an attractive target for further research. However, its limitations such as limited solubility in aqueous solutions, potential toxicity, and high cost need to be addressed in order to fully realize its potential as a therapeutic agent. Further research on this compound may lead to the development of more effective drugs for the treatment of various diseases.
Applications De Recherche Scientifique
2-naphthyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate has been extensively studied for its potential applications in the field of drug discovery. It has been found to be a potent inhibitor of certain enzymes such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3β (GSK-3β). DPP-4 inhibitors are used in the treatment of type 2 diabetes mellitus, while GSK-3β inhibitors have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-15(2)13-21(25-22(26)19-9-5-6-10-20(19)23(25)27)24(28)29-18-12-11-16-7-3-4-8-17(16)14-18/h3-12,14-15,21H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGBURWUWZMRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC1=CC2=CC=CC=C2C=C1)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



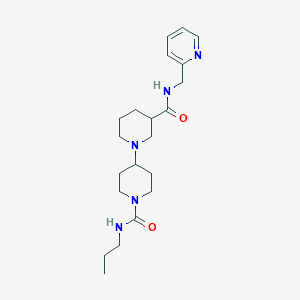
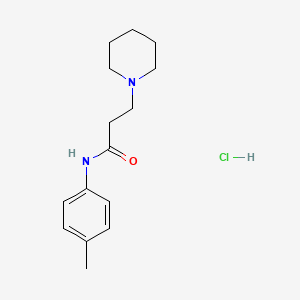
![4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B3939584.png)
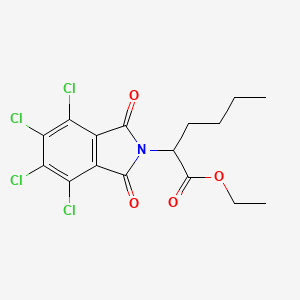
![(1S*,6R*)-9-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3939601.png)
![ethyl 1-{3-[(3-methylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3939618.png)
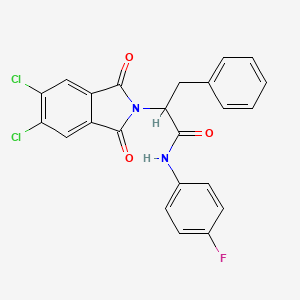
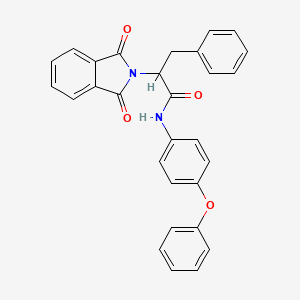
![1-methyl-2-oxo-2-phenylethyl 5-[(3,4-dichlorophenyl)amino]-5-oxopentanoate](/img/structure/B3939631.png)
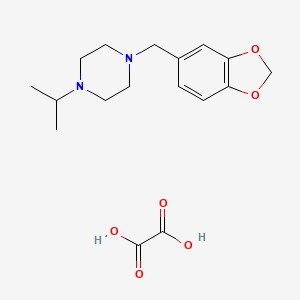

![1-(3-chlorobenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939640.png)
![1-{2-hydroxy-3-[3-(2-isoxazolidinylmethyl)phenoxy]propyl}-4-piperidinol](/img/structure/B3939652.png)
![N-(2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B3939654.png)